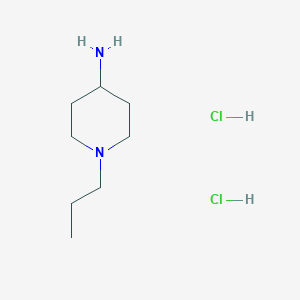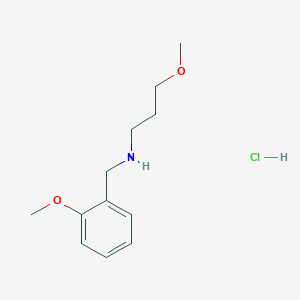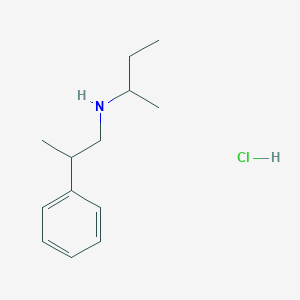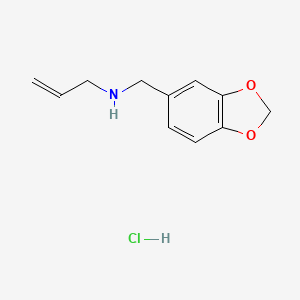amine hydrochloride CAS No. 1158604-75-1](/img/structure/B3086245.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride
Descripción general
Descripción
“(1-Methyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 893572-76-4 . It has a molecular weight of 152.24 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propanamine . The InChI code is 1S/C9H16N2/c1-3-6-10-8-9-5-4-7-11(9)2/h4-5,7,10H,3,6,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 152.24 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Despite the specific search for “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride,” the results retrieved do not directly address this chemical compound in the context of its scientific research applications. The search results mainly encompass studies on related heterocyclic aromatic amines, their formation, analysis, and implications in various fields such as toxicology, environmental science, and food safety. Below is a synthesis of findings from the retrieved literature that, while not directly related to the queried compound, reflects the broader scientific interest in structurally or functionally related compounds.
Heterocyclic Aromatic Amines and Environmental Toxicology
Analysis of Heterocyclic Aromatic Amines : Studies have extensively analyzed heterocyclic aromatic amines (HAAs) like PhIP, highlighting their carcinogenic potential in rodents through DNA binding after metabolic activation. Analytical techniques, primarily liquid chromatography coupled with mass spectrometry, have been developed for sensitive and selective analysis of PhIP and its metabolites in various matrices, indicating the importance of these methods in understanding the biological effects of HAAs (Teunissen et al., 2010).
Parabens in Aquatic Environments : Research on parabens, which share functional similarities with some heterocyclic compounds in terms of environmental persistence and potential endocrine disruption, underscores their ubiquity in surface water and the need for further studies on their stability and toxicity. This reflects a broader concern with the environmental impact of synthetic organic compounds (Haman et al., 2015).
Copper Catalysts in Organic Synthesis : The review on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the relevance of metal-catalyzed processes in synthesizing compounds with potential pharmaceutical applications. This area of research might intersect with the synthesis or modification of compounds like “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” in exploring new drugs or materials (Kantam et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h4-5,7,10H,3,6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLNYHMDBQJRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3086163.png)
amine hydrochloride](/img/structure/B3086172.png)




![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)


amine hydrochloride](/img/structure/B3086253.png)